molecular formula C29H36Cl2N3Ru- B12062764 [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)

[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)

Cat. No.: B12062764
M. Wt: 598.6 g/mol
InChI Key: FKUAYBFLEGYNGX-UHFFFAOYSA-L
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Description

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) is a ruthenium-based complex known for its catalytic properties. This compound is particularly significant in the field of olefin metathesis, a chemical reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. The compound’s unique structure, which includes a ruthenium center coordinated with imidazolidinylidene and pyridinylidene ligands, contributes to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material. The reaction proceeds through a series of steps involving the formation of intermediate complexes, which are then treated with the desired ligands under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, and in solvents such as dichloromethane (CH2Cl2) or toluene .

Major Products

The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are typically hydrogenated organic compounds .

Scientific Research Applications

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) has a wide range of scientific research applications, including:

    Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are essential in the synthesis of complex organic molecules.

    Biology: The compound’s catalytic properties are utilized in various biochemical reactions, including the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in industrial processes for the production of polymers, fine chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) involves the coordination of the ruthenium center with the ligands, which facilitates the activation of substrates. The compound acts as a catalyst by providing a reactive site for the substrates to interact, leading to the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of carbon-carbon double bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][3-(2-pyridinyl)propylidene]ruthenium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C29H36Cl2N3Ru-

Molecular Weight

598.6 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium

InChI

InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2

InChI Key

FKUAYBFLEGYNGX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl

Origin of Product

United States

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